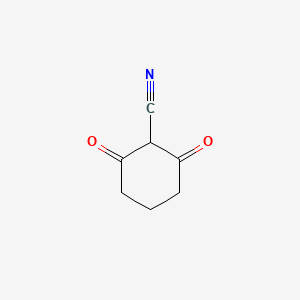

2,6-Dioxocyclohexanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

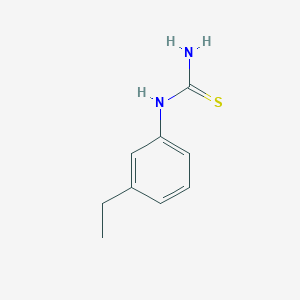

2,6-Dioxocyclohexanecarbonitrile is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,6-Dioxocyclohexanecarbonitrile consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the documentation provided by chemical suppliers .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dioxocyclohexanecarbonitrile, such as its melting point, boiling point, and density, can be found in the documentation provided by chemical suppliers .Applications De Recherche Scientifique

Organometallic Chemistry and Complex Synthesis

Research on 2,6-Dioxocyclohexanecarbonitrile has led to insights in organometallic chemistry. Yalpani et al. (1982) discovered that hexaethylidenecyclohexane, a related compound, reacts with chromium tricarbonyl-triacetonitrile to form complex structures useful in the synthesis of organic compounds (Yalpani et al., 1982).

Electrocatalysis

Ranganathan et al. (1999) studied the effects of various solvents including cyclohexane on the electrocatalysis properties of glassy carbon electrodes. This research has implications for understanding how 2,6-Dioxocyclohexanecarbonitrile might interact in similar electrochemical environments (Ranganathan et al., 1999).

Asymmetric Synthesis

Jang et al. (2015) developed an asymmetric synthetic protocol using 1,5-disubstituted 1-hydroxy-1,4-dien-3-ones and 2-alkylidenemalononitriles, which can lead to the creation of compounds structurally similar to 2,6-Dioxocyclohexanecarbonitrile. This process is important for synthesizing chiral cyclohexane analogs (Jang et al., 2015).

Catalytic Processes

The work by Fusco and Lattanzi (2011) on the synthesis of cyclohexanone derivatives through double Michael addition highlights the potential of 2,6-Dioxocyclohexanecarbonitrile in catalytic processes (Fusco & Lattanzi, 2011).

Anion Receptor Applications

Sessler et al. (2004) synthesized a diamidopyridinedipyrromethane macrocycle with high selectivity for specific anions. This research is relevant for understanding the binding properties of similar cyclic compounds like 2,6-Dioxocyclohexanecarbonitrile (Sessler et al., 2004).

Photocatalysis

Zhou et al. (2006) explored the photocatalytic properties of tricarbonyl(η5-cyclohexadienyl)manganese complexes, offering insights into the light-induced chemical reactions relevant to 2,6-Dioxocyclohexanecarbonitrile (Zhou et al., 2006).

Dioxygen Activation in Organic Synthesis

Rydel-Ciszek et al. (2023) investigated the use of dioxygen in the oxidation of cyclohexene, which relates to the potential applications of 2,6-Dioxocyclohexanecarbonitrile in similar oxidation reactions (Rydel-Ciszek et al., 2023).

Safety And Hazards

Propriétés

IUPAC Name |

2,6-dioxocyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSUSVSHXVOWDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dioxocyclohexanecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)

![methyl 4-[[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2354194.png)

![Methyl 6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2,3,4-tetrahydronaphthalene-1-carboxylate](/img/structure/B2354196.png)

![(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2354198.png)

![N-(Cyanomethyl)-6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354199.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-chloroethyl)sulfamoyl]benzamide](/img/structure/B2354201.png)

![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2354204.png)